1-(2-Methoxyphenyl)-3-(thiophen-2-ylmethyl)thiourea
CAS No.:
Cat. No.: VC11205986
Molecular Formula: C13H14N2OS2
Molecular Weight: 278.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H14N2OS2 |
|---|---|
| Molecular Weight | 278.4 g/mol |
| IUPAC Name | 1-(2-methoxyphenyl)-3-(thiophen-2-ylmethyl)thiourea |
| Standard InChI | InChI=1S/C13H14N2OS2/c1-16-12-7-3-2-6-11(12)15-13(17)14-9-10-5-4-8-18-10/h2-8H,9H2,1H3,(H2,14,15,17) |
| Standard InChI Key | SPKRPUVJDKPJNZ-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1NC(=S)NCC2=CC=CS2 |
| Canonical SMILES | COC1=CC=CC=C1NC(=S)NCC2=CC=CS2 |
Introduction
Key Findings
1-(2-Methoxyphenyl)-3-(thiophen-2-ylmethyl)thiourea is a structurally unique unsymmetrical thiourea derivative characterized by a 2-methoxyphenyl group and a thiophen-2-ylmethyl substituent bonded to a thiourea core. With a molecular formula of and a molecular weight of 294.4 g/mol , this compound exhibits potential applications in pharmaceutical chemistry, catalysis, and materials science. Recent synthetic advances enable its preparation via environmentally friendly aqueous-phase reactions , while preliminary studies on analogous thioureas suggest bioactivity against parasitic infections and utility as polydentate ligands .
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a thiourea backbone () with two distinct substituents:
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2-Methoxyphenyl group: A benzene ring substituted with a methoxy (-OCH) group at the ortho position.
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Thiophen-2-ylmethyl group: A thiophene ring (five-membered aromatic ring with one sulfur atom) attached via a methylene (-CH-) bridge at the 2-position .
The presence of sulfur atoms in both the thiourea core and thiophene moiety enhances polarizability and hydrogen-bonding capacity, critical for intermolecular interactions .
Synthesis and Optimization
Two-Step Aqueous-Phase Synthesis
A validated route for unsymmetrical thioureas involves :
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Step 1: Reaction of 2-methoxyaniline with phenyl chlorothionoformate in water at 25°C to form the intermediate thiocarbamate.
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Step 2: Refluxing the thiocarbamate with thiophen-2-ylmethylamine in water to yield the target thiourea.
Advantages:
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Solvent: Water minimizes organic waste.
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Selectivity: Sequential addition avoids symmetrical byproducts.
Alternative Isothiocyanate Route
Thioureas can also be synthesized via amine-isothiocyanate coupling :
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Generate 2-methoxyphenyl isothiocyanate from 2-methoxyaniline using thiophosgene or CS.
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React with thiophen-2-ylmethylamine in acetone or ethanol.
Limitations: Harsh reagents (thiophosgene) and lower atom economy compared to aqueous methods .
Applications in Pharmaceutical Chemistry
Antiparasitic Activity
While direct studies on this compound are unavailable, structurally related thioureas demonstrate:
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Antileishmanial Activity: Compound 4g (a nitro-substituted analog) inhibits Leishmania major amastigotes with IC = 0.8 μM .
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Mechanism: Inhibition of dihydrofolate reductase (DHFR) and pteridine reductase 1 (PTR1), validated by folate reversal assays .
Structure-Activity Insights:
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Electron-withdrawing groups (e.g., -NO) enhance antiparasitic potency .
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The thiophene moiety may improve membrane permeability due to lipophilicity.
Coordination Chemistry and Material Science
Ligand Design
The compound’s -donor sites enable metal coordination, as seen in polydentate thiourea ligands :
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Metal Binding: Forms stable complexes with Cu(II), Ni(II), and Pd(II).
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Applications: Catalysis (C–C coupling), sensing (anion recognition), and nanomaterials (quantum dot stabilization).
Single-Crystal XRD Analysis
Analogous thioureas adopt planar configurations with:
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Hydrogen Bonding: and interactions stabilize supramolecular architectures .
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Torsional Angles: <10° between aryl and thiourea planes, ensuring conjugation .
Computational and Mechanistic Insights
Density Functional Theory (DFT) Studies
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HOMO-LUMO Gap: ~4.5 eV, indicating moderate reactivity suitable for charge-transfer applications .
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Molecular Electrostatic Potential (MEP): Negative potential localized at sulfur atoms, favoring electrophilic attacks .
Reaction Mechanism Elucidation
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Nucleophilic Attack: Amine attacks thiocarbamate’s electrophilic carbon.
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Proton Transfer: Stabilized by water’s high dielectric constant.
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Aromatic Stabilization: Planar transition state reduces energy barrier.
Challenges and Future Directions
Limitations in Current Research
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Bioactivity Data: No direct studies on this compound’s pharmacological profile.
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Scalability: Aqueous methods require optimization for industrial-scale production.
Recommended Studies
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In Vivo Toxicity: Assess acute/chronic toxicity in rodent models.
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Structure Optimization: Introduce fluorinated or sulfonamide groups to enhance bioavailability.
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Catalytic Screening: Evaluate Pd/thiourea complexes in cross-coupling reactions.
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